epi Dienogest -

epi Dienogest

Catalog Number: EVT-1504039
CAS Number:
Molecular Formula: C₂₀H₂₅NO₂
Molecular Weight: 311.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Epi Dienogest is a synthetic progestogen, primarily used in hormonal therapies for conditions such as endometriosis and contraception. It is a derivative of the natural hormone progesterone, designed to exhibit similar biological effects while minimizing estrogenic activity. This compound is recognized for its anti-estrogenic and anti-androgenic properties, making it valuable in managing estrogen-dependent disorders.

Source and Classification

Epi Dienogest is classified as a synthetic steroid hormone, specifically a progestin. It is derived from the steroid structure of progesterone and is utilized in various pharmaceutical formulations. The compound is often studied in the context of reproductive health and has been shown to have significant effects on endometrial tissue, influencing both hormonal balance and cellular processes.

Synthesis Analysis

The synthesis of Epi Dienogest involves several complex chemical reactions. A notable method includes protecting specific ketone groups during the reaction process to enhance yields.

Methods and Technical Details

  1. Protection of Ketone Groups: The synthesis begins with the selective protection of three ketone groups using acetyl chloride in an organic solvent at low temperatures.
  2. Catalysis: The reaction typically requires a catalytic amount of tosic acid and involves a dewatering agent to facilitate the removal of by-products such as ethanol.
  3. Reflux Conditions: The reaction mixture is subjected to reflux, allowing for continuous heating while removing volatile components.
  4. Final Deprotection: After several steps, the protected groups are removed to yield Epi Dienogest in a process that can achieve yields around 74% under optimal conditions .
Molecular Structure Analysis

Epi Dienogest has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.

Structure and Data

  • Molecular Formula: C20H24O3
  • Molecular Weight: 312.4 g/mol
  • Structural Features: The molecule contains three ketone groups, a cyclopentanoperhydrophenanthrene core typical of steroid structures, and several hydroxyl groups that influence its interaction with hormone receptors.
Chemical Reactions Analysis

Epi Dienogest undergoes various chemical reactions that are crucial for its functionality as a progestin.

Reactions and Technical Details

  1. Hydroxylation: The introduction of hydroxyl groups enhances its binding affinity to progesterone receptors.
  2. Reduction Reactions: These reactions are essential for modifying the steroid framework, allowing for the desired pharmacological properties.
  3. Dehydration Reactions: Involves the removal of water molecules during synthesis, which is critical for achieving high purity and yield.
Mechanism of Action

The mechanism by which Epi Dienogest exerts its effects involves several key processes:

  1. Receptor Binding: Epi Dienogest binds to progesterone receptors in target tissues, mimicking the action of natural progesterone.
  2. Regulation of Gene Expression: Upon binding, it influences the transcription of genes involved in reproductive processes, including those regulating endometrial growth and differentiation.
  3. Inhibition of Estrogen Activity: It exhibits anti-estrogenic effects by competing with estrogen for receptor binding sites, thereby modulating estrogen-dependent pathways .
Physical and Chemical Properties Analysis

Epi Dienogest possesses distinct physical and chemical properties that are relevant for its applications:

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • Melting Point: Approximately 216°C, indicating good thermal stability .
Applications

Epi Dienogest has several significant applications in scientific research and clinical practice:

  1. Hormonal Therapy for Endometriosis: It is widely used to manage symptoms associated with endometriosis by reducing ectopic endometrial tissue growth.
  2. Contraceptive Use: Due to its progestogenic activity, it is included in some contraceptive formulations aimed at preventing ovulation.
  3. Research Applications: Studies have explored its effects on angiogenesis in endometriotic tissues, demonstrating its potential role in inhibiting abnormal blood vessel formation .
Introduction to Dienogest in Gynecological Pathologies

Etiopathogenesis of Endometriosis and Ovarian Endometriomas

Endometriosis is a chronic, estrogen-dependent inflammatory condition affecting 6–10% of reproductive-aged women, characterized by ectopic endometrial-like tissue implantation outside the uterine cavity. Ovarian endometriomas (OMAs), or "chocolate cysts," are a common manifestation, present in 17–44% of endometriosis cases. OMAs develop through retrograde menstruation, coelomic metaplasia, or Müllerian remnant activation, leading to cystic lesions filled with hemolyzed blood. These lesions provoke chronic pelvic inflammation, angiogenesis, and fibrosis, resulting in symptoms like dysmenorrhea, dyspareunia, and infertility. Transvaginal ultrasound (TV-US) diagnoses OMAs with >95% specificity and sensitivity, identifying unilocular cysts with ground-glass echogenicity and poor vascularization [1] [4] [6].

Table 1: Pathological Features of Ovarian Endometriomas

FeatureClinical Significance
Prevalence17–44% of endometriosis cases [1]
Diagnostic CriteriaUnilocular cyst, ground-glass echogenicity, absent papillary flow on Doppler [1]
Symptom ProfileDysmenorrhea (74%), chronic pelvic pain (68%), dyspareunia (45%) [6]
Infertility Association25–50% of affected women [4]

Role of Hormonal Modulation in Endometriotic Lesion Development

Endometriotic lesions exhibit estrogen dependence and progesterone resistance, driven by aberrant receptor expression. Key mechanisms include:

  • Estrogen Biosynthesis: Ectopic tissue overexpresses aromatase (CYP19A1), converting androgens to estradiol (E₂), which promotes lesion survival [2].
  • Progesterone Resistance: Reduced progesterone receptor (PR) isoform B/A ratio and elevated estrogen receptor (ER) β/α ratio in endometriotic tissue impair progesterone signaling. This disrupts decidualization and increases inflammation [2] [7].
  • Inflammatory Cascade: Estradiol stimulates prostaglandin E₂ (PGE₂) production, amplifying inflammation and angiogenesis. Progesterone resistance further exacerbates this by failing to suppress nuclear factor-kappa B (NF-κB) [4] [7].

These pathways create a self-sustaining cycle: estrogen dominance accelerates lesion growth, while progesterone resistance nullifies anti-inflammatory responses.

Dienogest as a Fourth-Generation Progestin: Pharmacological Classification

Dienogest (DNG) is a hybrid progestin classified as fourth-generation due to its unique molecular structure and selective receptor profile. Derived from 19-nortestosterone, it incorporates a 17α-cyanomethyl group, conferring both nortestosterone-derived (oral bioavailability) and progesterone-derived (endometrial efficacy) properties [7] [10].

Table 2: Pharmacological Classification of Dienogest

PropertyDienogestOther Progestins
Chemical Derivation19-Nortestosterone with 17α-cyanomethyl groupTestosterone (Levonorgestrel) or progesterone (MPA)
Receptor BindingHigh PR affinity; moderate AR antagonismAndrogenic (norgestrel), anti-mineralocorticoid (drospirenone)
Hormonal ActivityPure progestogenic with antiandrogenic effectsVariable estrogenic/glucocorticoid effects
Metabolic StabilityNo interaction with SHBG or CBG [5]SHBG binding alters bioavailability (gestodene) [8]

Dienogest’s pharmacological actions include:

  • Central Effects: Suppression of ovulation via moderate inhibition of pituitary gonadotropins, reducing serum E₂ to 30–50 pg/mL (the "therapeutic window") [9].
  • Peripheral Effects:
  • Direct antiproliferative action on endometriotic stromal cells by downregulating matrix metalloproteinases (MMPs) and aromatase [4] [9].
  • Anti-angiogenic effects through vascular endothelial growth factor (VEGF) suppression [4].
  • Correction of progesterone resistance by increasing PR-B/PR-A ratio and reducing ERβ/ERα ratio [2].

Table 3: Molecular Targets of Dienogest in Endometriotic Tissue

TargetEffect of DienogestPathogenic Consequence
PR-B/PR-A Ratio↑ 2.5-fold (reverses progesterone resistance) [2]Restores decidualization and anti-inflammatory response
ERβ/ERα Ratio↓ 1.8-fold (reduces estrogen sensitivity) [2]Inhibits lesion proliferation
Aromatase (CYP19A1)Transcriptional suppression [4]Reduces local estradiol synthesis
VEGF↓ 40–60% (anti-angiogenic) [4]Limits lesion vascularization

Clinical studies confirm dienogest’s efficacy: after 12 months, OMAs diameter decreases by 9.3 mm (dienogest) vs. 11.7 mm (estrogen-progestogens), with no statistical difference between groups (p=0.18) [1] [9]. Dysmenorrhea improves significantly more with dienogest monotherapy (74%) than combined therapies (59%, p<0.01) [1] [6].

Tables summarize key data synthesized from referenced studies. Interactive tables would enable sorting by receptor affinity or clinical parameter.

Properties

Product Name

epi Dienogest

Molecular Formula

C₂₀H₂₅NO₂

Molecular Weight

311.42

Synonyms

(17β)-17-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile; 2-((8S,13S,14S,17S)-17-Hydroxy-13-methyl-3-oxo-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)acetonitrile

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.